diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and thioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of ester groups: Esterification reactions are carried out using ethanol and an acid catalyst.
Addition of the amide and thioamide groups: These functional groups are introduced through nucleophilic substitution reactions, using appropriate amines and thioamides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the ester and amide groups, converting them to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring and the functional groups attached to it.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and amines.
Substitution products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Polymer Production: The compound can be used as a monomer in the synthesis of polymers with unique properties.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 3-METHYL-5-[(PHENOXYCARBONYL)AMINO]THIOPHENE-2,4-DICARBOXYLATE
- DIETHYL 3-METHYL-5-[(TRIFLUOROACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
- DIETHYL 5-AMINO-3-METHYL-2,4-THIOPHENEDICARBOXYLATE OXALATE
Uniqueness
The uniqueness of 2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties. The presence of both ester and thioamide groups, along with the phenylprop-2-enamido moiety, provides a distinct set of reactivity and interaction profiles that are not commonly found in other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2O5S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-27-19(25)16-13(3)17(20(26)28-5-2)30-18(16)23-21(29)22-15(24)12-11-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3,(H2,22,23,24,29)/b12-11+ |
InChI Key |
ZJUWYDNMXFQWRL-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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